6-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-({[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a cyclohexene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the use of high-pressure reactors and advanced purification techniques, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-({[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-({[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL: A simpler pyrazole derivative with similar structural features.
CYCLOHEXENE-1-CARBOXYLIC ACID: A compound with a similar cyclohexene ring but lacking the pyrazole moiety.
Uniqueness
6-({[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring and a cyclohexene ring, along with its specific functional groups.
Properties
Molecular Formula |
C15H21N3O3 |
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Molecular Weight |
291.35 g/mol |
IUPAC Name |
6-[(1-ethyl-3-methylpyrazol-4-yl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H21N3O3/c1-3-18-9-11(10(2)17-18)8-16-14(19)12-6-4-5-7-13(12)15(20)21/h4-5,9,12-13H,3,6-8H2,1-2H3,(H,16,19)(H,20,21) |
InChI Key |
RBIXWRHKYYQJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
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